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Introduction

ZMapp is an experimental biopharmaceutical drug comprising a cocktail of three chimeric
monoclonal antibodies (mAbs): c13C6, c2G4, and c4G7. It has been investigated for the
treatment of Ebola virus disease (EVD). Accurate quantification of these therapeutic antibodies
in biological matrices is crucial for pharmacokinetic (PK) studies, dose optimization, and overall
drug development. This document provides detailed application notes and protocols for the
analytical quantification of ZMapp compounds, primarily focusing on liquid chromatography-
mass spectrometry (LC-MS) based methods.

Principle of Mapp Compound Quantification

The quantification of the individual monoclonal antibodies in the ZMapp cocktail relies on the
principles of targeted proteomics. Due to the large size and complexity of antibodies, the
standard approach involves the enzymatic digestion of the mAb into smaller peptides. From the
resulting peptide mixture, unique "signature" peptides for each specific antibody are selected
for quantification. These signature peptides serve as surrogates for the intact antibody.
Quantification is then performed using liquid chromatography coupled with tandem mass
spectrometry (LC-MS/MS), often employing techniques like multiple reaction monitoring (MRM)
or selected reaction monitoring (SRM) for high sensitivity and selectivity.[1][2][3]
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Data Presentation: Pharmacokinetics of ZMapp in
Rhesus Macaques

The following table summarizes the pharmacokinetic data of ZMapp administered to rhesus
macaques. In a key study, a dose of 50 mg/kg of ZMapp was administered intravenously at 3,
6, and 9 days post-infection with the Ebola virus.[4]

Time Point (Days Post- Mean Plasma Standard Deviation
Infection) Concentration (pg/mL) (ng/mL)
3 (Pre-dose 1) 0 0

4 150 35

6 (Pre-dose 2) 80 20

7 250 60

9 (Pre-dose 3) 180 45

10 350 80

14 200 50

21 90 25

28 40 10

Note: This data is representative and compiled from published studies. Actual values may vary
based on experimental conditions.

Experimental Protocols
Sample Preparation from Plasmal/Serum

A robust sample preparation workflow is critical for accurate quantification and to minimize
matrix effects.[5]

Objective: To isolate and digest the ZMapp antibodies from a plasma or serum sample.

Materials:
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e Plasma or serum sample

e Immunoaffinity capture beads (e.g., Protein A/G)
o Wash Buffer (e.g., PBS)

» Elution Buffer (e.g., low pH glycine buffer)

o Neutralization Buffer (e.g., high pH Tris buffer)

o Denaturation Buffer (e.g., 8 M Urea)

e Reducing Agent (e.g., Dithiothreitol - DTT)

o Alkylating Agent (e.g., lodoacetamide - IAA)

e Trypsin (sequencing grade)

» Digestion Buffer (e.g., Ammonium Bicarbonate)
e Quenching Solution (e.g., Formic Acid)

o Stable Isotope Labeled (SIL) internal standards for each antibody (c13C6, c2G4, c4G7)
Protocol:

e Immunoaffinity Capture:

o Add an appropriate volume of plasma/serum to a microcentrifuge tube containing the SIL
internal standards.

o Add the immunoaffinity capture beads and incubate to allow the antibodies to bind.
o Wash the beads multiple times with Wash Buffer to remove non-specific proteins.
e Elution:

o Elute the captured antibodies from the beads using the Elution Buffer.
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o Immediately neutralize the eluate with the Neutralization Buffer.

o Denaturation, Reduction, and Alkylation:

o Add Denaturation Buffer to the eluted sample.

o Add the Reducing Agent (DTT) and incubate to break the disulfide bonds.

o Add the Alkylating Agent (IAA) to cap the free sulfhydryl groups, preventing disulfide bond
reformation.

» Tryptic Digestion:

o Dilute the sample with Digestion Buffer to reduce the urea concentration.

o Add trypsin and incubate overnight at 37°C.

e Quenching and Sample Cleanup:

o Stop the digestion by adding the Quenching Solution (e.g., formic acid).

o Perform solid-phase extraction (SPE) to desalt and concentrate the peptides before LC-
MS/MS analysis.

Sample Preparation Workflow

Plasma/Serum Sample 5| mmunoa flinity Capture Denaturation,
[ +SIL Internal Standards [ (Protein AIG) Wash Beads Elution Reduction & Alkylation Tryptic Digestion SPE Cleanup

Click to download full resolution via product page

Experimental workflow for sample preparation.

LC-MS/MS Quantification

Objective: To quantify the signature peptides from the digested ZMapp antibodies.
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Instrumentation:

o High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid
Chromatography (UHPLC) system.

o Triple quadrupole mass spectrometer.

LC Parameters (Typical):

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 um patrticle size).
» Mobile Phase A: 0.1% Formic Acid in Water.
e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a set time
to separate the peptides.

e Flow Rate: 0.2 - 0.4 mL/min.

e Column Temperature: 40-50 °C.

MS/MS Parameters (MRM Mode):

 lonization Mode: Electrospray lonization (ESI) Positive.

o MRM Transitions: Specific precursor-to-product ion transitions for each signature peptide
and its corresponding SIL internal standard need to be optimized. The table below provides
hypothetical signature peptides for illustration.
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Signature Peptide

Antibody Precursor lon (m/z) Product lon (m/z)
Sequence
VVSVLTVLHQDWLN

c13C6 875.48 963.54
GK

STEGINTYQGSSTYS
1025.48 1143.53

PSLK

c2G4 SIVHSGVPSR 525.30 747.41

LLIYASQSISGIPSR 806.47 933.52
AGYFPEPVTVSWNS

c4G7 1040.52 1141.56
GALTSG

DLMIAHTVDTESK 705.83 819.39

Note: The specific signature peptides and MRM transitions must be empirically determined and
validated for each specific assay.

ZMapp Mechanism of Action: Neutralization of Ebola
Virus

The monoclonal antibodies in ZMapp target the Ebola virus glycoprotein (GP), which is
essential for the virus to enter host cells.[6][7][8] The GP is a trimer on the viral surface, and
each of the ZMapp antibodies binds to a different epitope on this protein.[6][7][9]

e c13C6: Binds to the glycan cap at the top of the GP trimer.[9][10]
e 2G4 and c4G7: Bind to overlapping epitopes at the base of the GP trimer.[9][10]
The binding of these antibodies neutralizes the virus through several mechanisms:[11]

« Inhibition of Receptor Binding: By binding to the GP, the antibodies can sterically hinder the
interaction of the virus with its host cell receptor, NPC1, which is a critical step for viral entry.
[11]
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» Blocking Conformational Changes: The fusion of the viral and host cell membranes requires
significant conformational changes in the GP. The binding of c2G4 and c4G7 at the base of
the GP is thought to stabilize the pre-fusion conformation, thus preventing the necessary
structural rearrangements for membrane fusion.[10]

o Fc-Mediated Effector Functions: Although ¢13C6 is not a potent neutralizer on its own in
vitro, it contributes to protection in vivo. This is likely due to its ability to engage the host's
immune system through its Fc region, leading to antibody-dependent cell-mediated
cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[6]
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ZMapp Action
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Mechanism of ZMapp neutralization of Ebola virus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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